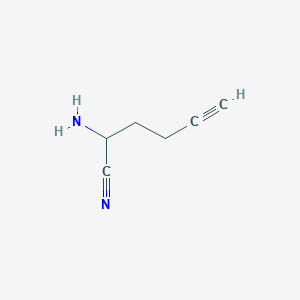
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) is a complex organic compound known for its unique structure and properties. This compound is often used in the field of lipid-based drug delivery systems, particularly in the formulation of lipid nanoparticles (LNPs) for the delivery of mRNA and siRNA .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) involves multiple steps. The process typically starts with the preparation of nonadecanedioic acid, which is then reacted with 3-(dimethylamino)propylamine to form the amide intermediate. This intermediate is further reacted with 2-hexyldecanoic acid under specific conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carefully monitored to maintain the quality and consistency of the product .
Análisis De Reacciones Químicas
Types of Reactions
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Aplicaciones Científicas De Investigación
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) has a wide range of scientific research applications:
Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of lipid metabolism and cellular processes involving lipids.
Medicine: Utilized in the development of lipid-based drug delivery systems, particularly for mRNA and siRNA delivery.
Industry: Applied in the formulation of cosmetics and personal care products due to its unique properties.
Mecanismo De Acción
The mechanism of action of 10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) involves its interaction with cellular membranes. The compound integrates into the lipid bilayer, enhancing the delivery of therapeutic agents like mRNA and siRNA into cells. This process involves the formation of lipid nanoparticles that encapsulate the therapeutic agents, protecting them from degradation and facilitating their uptake by target cells .
Comparación Con Compuestos Similares
Similar Compounds
- Nonadecanedioic acid, 10-[3-(dimethylamino)propylamino]-, 1,19-bis(2-hexyloctyl) ester
- 1,19-Bis(2-butyloctyl) 10-[3-(dimethylamino)propylamino]nonadecanedioate
Uniqueness
10-(N-(3-(Dimethylamino)propyl)nonanamido)nonadecane-1,19-diyl bis(2-hexyldecanoate) is unique due to its specific structure, which allows for efficient integration into lipid bilayers and effective delivery of therapeutic agents. Its ionizable cationic nature enhances its ability to form stable lipid nanoparticles, making it a valuable compound in the field of drug delivery .
Propiedades
Fórmula molecular |
C65H128N2O5 |
|---|---|
Peso molecular |
1017.7 g/mol |
Nombre IUPAC |
[10-[3-(dimethylamino)propyl-nonanoylamino]-19-(2-hexyldecanoyloxy)nonadecyl] 2-hexyldecanoate |
InChI |
InChI=1S/C65H128N2O5/c1-8-13-18-23-32-41-51-60(49-39-21-16-11-4)64(69)71-58-46-37-30-26-28-34-43-53-62(67(57-48-56-66(6)7)63(68)55-45-36-25-20-15-10-3)54-44-35-29-27-31-38-47-59-72-65(70)61(50-40-22-17-12-5)52-42-33-24-19-14-9-2/h60-62H,8-59H2,1-7H3 |
Clave InChI |
JFWPLPZKEKVHHB-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCC(CCCCCC)C(=O)OCCCCCCCCCC(CCCCCCCCCOC(=O)C(CCCCCC)CCCCCCCC)N(CCCN(C)C)C(=O)CCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-[(2-Ethoxyphenoxy)methyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13351034.png)
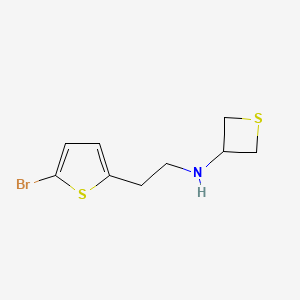
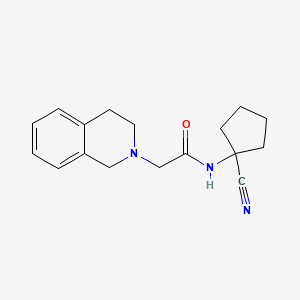
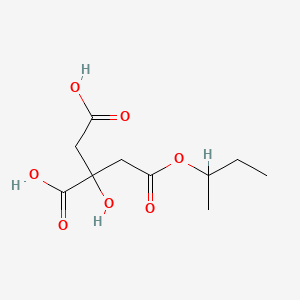
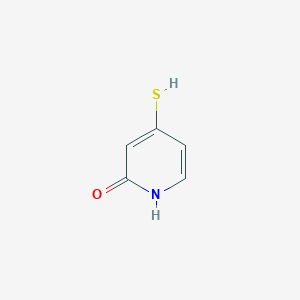
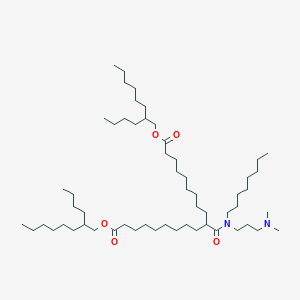
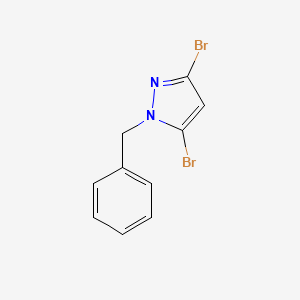
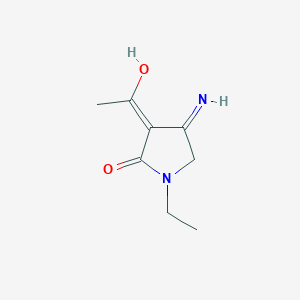
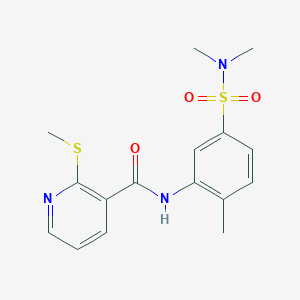
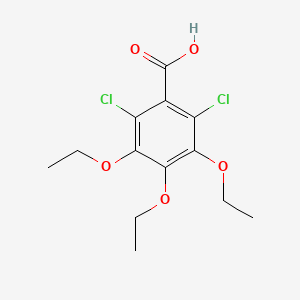
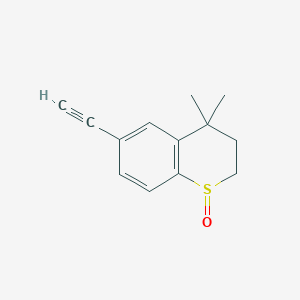
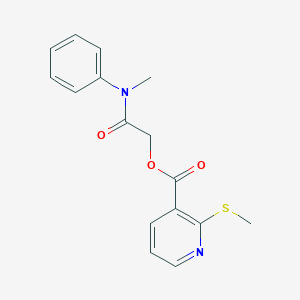
![4-[2-(3-Nitrophenoxy)ethoxy]benzenesulfonyl fluoride](/img/structure/B13351097.png)
